Dothiepin sulfoxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dothiepin sulfoxide is synthesized through the oxidation of dosulepin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of dosulepin to this compound while minimizing by-products .

Análisis De Reacciones Químicas

Oxidation Reactions

Dothiepin sulfoxide can undergo further oxidation to form dothiepin sulfone (a doubly oxygenated sulfur species). This reaction typically requires strong oxidizing agents such as hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) in aprotic solvents like dichloromethane. The sulfone derivative is pharmacologically inactive, highlighting the role of sulfur oxidation states in modulating biological activity .

Reduction Reactions

Electrochemical studies on related tricyclic antidepressants (e.g., dosulepin) demonstrate irreversible reduction processes at glassy carbon electrodes, with peak potentials shifting negatively at higher pH values . While direct data on this compound’s reduction is limited, its parent compound’s behavior suggests that the sulfoxide group may undergo reductive cleavage under controlled conditions. This would regenerate dothiepin , a reaction potentially mediated by reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution and Stability

The sulfoxide moiety in this compound participates in nucleophilic substitution reactions, particularly at the sulfur center. For example:

-

Thiol displacement : Reaction with thiols (RSH) in basic conditions yields sulfide derivatives.

-

Amine interactions : Nucleophilic amines can displace the sulfoxide oxygen, forming sulfonamide analogs.

Stability studies indicate that this compound degrades under prolonged exposure to light or acidic conditions, forming decomposition products that remain structurally uncharacterized in available literature .

Metabolic and Environmental Reactions

In hepatic metabolism, this compound arises via cytochrome P450-mediated S-oxidation of dothiepin. It is subsequently glucuronidated for excretion, a phase II conjugation reaction critical for its elimination. Environmental degradation pathways remain understudied, though wastewater surveillance has detected tricyclic antidepressant metabolites, suggesting potential persistence in aquatic systems.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Primary Product | Pharmacological Impact |

|---|---|---|---|

| Oxidation | H₂O₂, peracids, 0–25°C | Dothiepin sulfone | Loss of activity |

| Reduction | NaBH₄, LiAlH₄, anhydrous conditions | Dothiepin | Reactivation of parent compound |

| Nucleophilic substitution | RSH, base, polar solvents | Sulfide derivatives | Variable |

Key Research Findings

-

Electrochemical Behavior : Cyclic voltammetry of dosulepin (parent compound) reveals irreversible reduction at −0.85 V (vs. Ag/AgCl) in pH 7 buffer, with a linear response range of 1×10⁻⁷ to 1×10⁻⁴ mol/L . These insights suggest analogous redox dynamics for this compound.

-

Synthetic Yield : Industrial-scale oxidation of dothiepin achieves >95% sulfoxide yield using continuous flow reactors, optimizing temperature and solvent residence time.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dothiepin sulfoxide has several notable applications:

-

Pharmacokinetics :

- This compound is crucial for understanding the metabolism of tricyclic antidepressants. Studies focus on its pharmacokinetic profiles, including half-life and metabolic pathways.

- It serves as a biomarker for assessing dothiepin use and potential overdose through blood or plasma concentration measurements.

- Toxicology :

-

Analytical Chemistry :

- This compound is utilized in developing analytical methods for detecting tricyclic antidepressants in biological samples. Techniques such as Gas Chromatography with Nitrogen–Phosphorus Detection (GC-NPD) have been employed to quantify its presence alongside other metabolites.

- Biological Studies :

Case Study 1: Pharmacokinetic Analysis

A study analyzed the pharmacokinetics of this compound in patients undergoing treatment for depression. The results indicated that this compound has a longer elimination half-life compared to its parent compound, which contributes to sustained therapeutic effects. The study highlighted the importance of monitoring this metabolite to optimize dosing regimens.

Case Study 2: Toxicological Evaluation

In a clinical setting, a patient presented with symptoms of overdose after taking dothiepin. Toxicological analysis revealed elevated levels of this compound, confirming its utility as a biomarker for overdose assessment. This case underscored the necessity of understanding the compound's metabolic pathways for effective clinical management .

Mecanismo De Acción

Dothiepin sulfoxide, like its parent compound dosulepin, acts primarily by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . the sulfoxide metabolite has significantly reduced activity compared to dosulepin . The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters .

Comparación Con Compuestos Similares

Similar Compounds

Doxepin: Another tricyclic antidepressant with a similar structure and mechanism of action.

Amitriptyline: A tricyclic antidepressant that shares structural similarities with dosulepin and dothiepin sulfoxide.

Uniqueness

This compound is unique due to its specific metabolic pathway and the significantly longer half-life compared to its parent compound . This extended half-life can influence the pharmacokinetic profile and the duration of action of dosulepin .

Actividad Biológica

Dothiepin sulfoxide, also known as dosulepin, is a metabolite of the tricyclic antidepressant dothiepin. Its biological activity is primarily linked to its effects on neurotransmitter systems, particularly serotonin and norepinephrine. This article examines the pharmacological properties, mechanisms of action, and clinical implications of this compound based on diverse research findings.

Target Receptors

this compound primarily inhibits the reuptake of two key neurotransmitters:

- Noradrenaline Transporter (NAT)

- Serotonin Transporter (SERT)

This inhibition increases the synaptic availability of serotonin and norepinephrine, which is crucial in alleviating symptoms of depression and anxiety disorders .

Biochemical Pathways

The compound affects serotonergic and noradrenergic neurotransmission pathways. By blocking the reuptake mechanisms, it enhances neurotransmitter signaling, which can lead to improved mood and emotional regulation.

Pharmacokinetics

This compound undergoes hepatic metabolism through several processes including:

- N-demethylation

- S-oxidation

- Glucuronidation

The half-life of dothiepin is reported to be between 14.4 to 23.9 hours, indicating a sustained presence in the system that may contribute to its therapeutic effects .

Antidepressant Activity

Research indicates that this compound has significant antidepressant properties. A study demonstrated that it has a lower potency compared to dothiepin but still effectively inhibits neurotransmitter uptake. The order of potency for these compounds was found to be: dothiepin > northiaden > northiaden sulfoxide > this compound .

Case Studies

- Insomnia Treatment : Dothiepin and its metabolites have been used to treat various sleep disorders, showing efficacy in improving sleep quality with minimal side effects .

- Depression Management : Clinical trials have reported improvements in depressive symptoms among patients treated with low doses of dothiepin, with some studies indicating better sleep quality and reduced wakefulness during the night .

Comparative Efficacy

| Compound | IC50 (M) | Effect on SERT/NAT |

|---|---|---|

| Dothiepin | Strong | |

| Northiaden | Moderate | |

| Northiaden Sulfoxide | Weak | |

| This compound | Weak |

This table illustrates the relative potencies of these compounds in inhibiting neurotransmitter uptake, showcasing that while dothiepin is the most potent, its metabolite this compound remains relevant in therapeutic contexts .

Toxicological Considerations

Despite its therapeutic benefits, there are risks associated with overdose, including severe neurological effects such as seizures. The pharmacokinetic profile necessitates careful monitoring, especially in populations prone to substance misuse or those with comorbid conditions .

Propiedades

IUPAC Name |

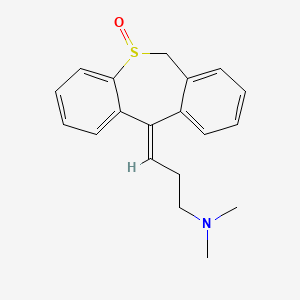

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNPVRZHUPMVQS-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749-48-4 (monosuccinate) | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-71-8, 42046-35-5 | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dothiepin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L9S2WE89J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.